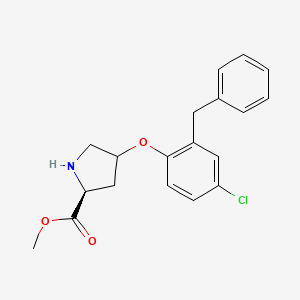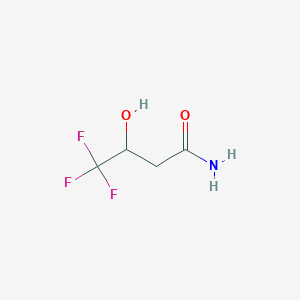![molecular formula C17H22Cl2N2O2 B1390115 ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1185301-03-4](/img/structure/B1390115.png)
ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
説明
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H22Cl2N2O2 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research
This compound can be utilized in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. Indoles have shown various biologically vital properties, including cytotoxic activity against cancer cell lines . The compound’s structure could be modified to enhance its interaction with specific cancer cell targets, making it a valuable tool in the development of new anticancer agents.
Antiviral Agents
Indole derivatives, which can be synthesized from compounds like the one , have been reported to possess antiviral activities . By studying the structure-activity relationship, researchers can develop new indole-based compounds that could potentially inhibit the replication of various viruses, including influenza and Coxsackie B4 virus.
Anti-inflammatory and Analgesic Research
The compound’s framework can be adapted to create indole derivatives with anti-inflammatory and analgesic activities . These derivatives can be compared with existing drugs like indomethacin and celecoxib, providing insights into their efficacy and safety profiles.
Microbial Inhibition
Indole derivatives have been known to exhibit antimicrobial properties. The compound could be a precursor in synthesizing new molecules that target specific microbial pathways, aiding in the development of novel antibiotics .
Neurodegenerative Disorders
The structural complexity of the compound allows for the creation of derivatives that could interact with neurological pathways. This makes it a potential candidate for the development of drugs targeting neurodegenerative diseases by modulating neurotransmitter systems or preventing neurodegeneration .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. By synthesizing related compounds, researchers can explore the effects of similar molecules on plant development and stress responses .
Synthetic Methodology Development
The compound can serve as a model for developing new synthetic methodologies. Its complex structure challenges chemists to devise novel strategies for constructing indole rings and other heterocyclic systems, contributing to the advancement of organic synthesis techniques .
Pharmacological Activity Screening
Due to its structural similarity to biologically active pharmacophores, the compound can be used in high-throughput screening to identify new pharmacologically active molecules. This can lead to the discovery of new drugs with diverse biological activities .
特性
IUPAC Name |
ethyl 4-[[(2-chlorophenyl)methylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-4-22-17(21)16-11(2)14(12(3)20-16)10-19-9-13-7-5-6-8-15(13)18;/h5-8,19-20H,4,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYXDVMBIUZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CC=C2Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



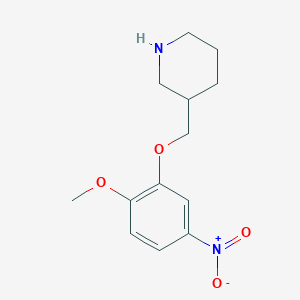
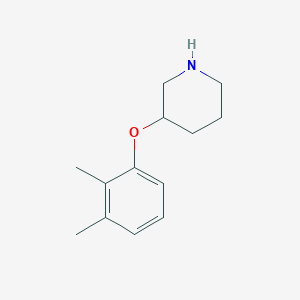

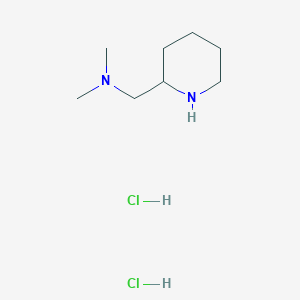
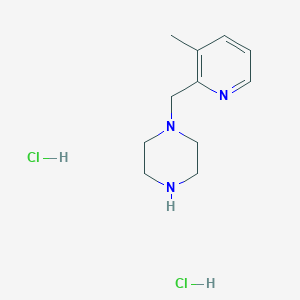
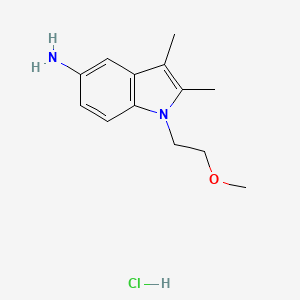
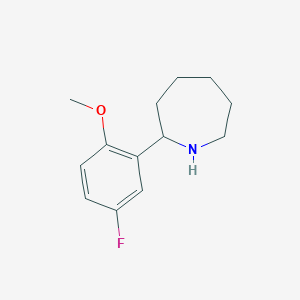
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
![3-[(1-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1390045.png)

![3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390051.png)
